molecular formula C9H16N2O B15071429 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine CAS No. 25517-55-9

1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine

Katalognummer: B15071429
CAS-Nummer: 25517-55-9
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: ZLHFLARHLWMZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine is a chemical compound with the molecular formula C9H16N2O. It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Vorbereitungsmethoden

The synthesis of 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine involves several steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions that incorporate both oxygen and nitrogen atoms into the ring system. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .

Industrial production methods may vary, but they generally follow similar principles as laboratory synthesis, with an emphasis on scalability and cost-effectiveness. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine can be compared with other spirocyclic compounds, such as:

    1-Oxa-3-azaspiro[4.5]decane: Similar in structure but with a smaller ring system, leading to different chemical properties and reactivity.

    1-Oxa-3-azaspiro[5.6]dodecane: Larger ring system, which may affect its binding interactions and applications.

    1-Oxa-3-azaspiro[4.7]tridecane:

The uniqueness of this compound lies in its specific ring size and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

25517-55-9

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

1-oxa-3-azaspiro[4.6]undec-2-en-2-amine

InChI

InChI=1S/C9H16N2O/c10-8-11-7-9(12-8)5-3-1-2-4-6-9/h1-7H2,(H2,10,11)

InChI-Schlüssel

ZLHFLARHLWMZRE-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(CC1)CN=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.